molecular formula C12H16O B14055192 1-(4-Ethyl-3-methylphenyl)propan-1-one

1-(4-Ethyl-3-methylphenyl)propan-1-one

Cat. No.: B14055192
M. Wt: 176.25 g/mol
InChI Key: JVWGKISLWWMYAZ-UHFFFAOYSA-N
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Description

1-(4-Ethyl-3-methylphenyl)propan-1-one is an organic compound with the molecular formula C12H16O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl ring substituted with ethyl and methyl groups. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethyl-3-methylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethyl-3-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethyl-3-methylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can yield alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: HNO3 (nitration), SO3 (sulfonation), Br2 (bromination)

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

1-(4-Ethyl-3-methylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-3-methylphenyl)propan-1-one depends on its specific application. In chemical reactions, the carbonyl group acts as an electrophile, facilitating nucleophilic addition or substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)propan-1-one
  • 1-(3,4-Dimethylphenyl)propan-1-one
  • 1-(4-Ethylphenyl)propan-1-one

Comparison: 1-(4-Ethyl-3-methylphenyl)propan-1-one is unique due to the presence of both ethyl and methyl substituents on the phenyl ring, which can influence its reactivity and physical properties. Compared to its analogs, this compound may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-(4-ethyl-3-methylphenyl)propan-1-one

InChI

InChI=1S/C12H16O/c1-4-10-6-7-11(8-9(10)3)12(13)5-2/h6-8H,4-5H2,1-3H3

InChI Key

JVWGKISLWWMYAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)CC)C

Origin of Product

United States

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